2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal
2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal
Brand Name:
Vulcanchem
CAS No.:
3366-47-0
VCID:
VC0030697
InChI:
InChI=1S/C14H18O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h6,11,13-14H,5H2,1-4H3/t11-,13-,14-/m1/s1
SMILES:
CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C14H18O9
Molecular Weight:
330.29 g/mol
2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal
CAS No.: 3366-47-0
Reference Standards
VCID: VC0030697
Molecular Formula: C14H18O9
Molecular Weight: 330.29 g/mol
CAS No. | 3366-47-0 |
---|---|
Product Name | 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal |
Molecular Formula | C14H18O9 |
Molecular Weight | 330.29 g/mol |
IUPAC Name | [(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
Standard InChI | InChI=1S/C14H18O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h6,11,13-14H,5H2,1-4H3/t11-,13-,14-/m1/s1 |
Standard InChIKey | CSRHQVSHQIAMPP-MRVWCRGKSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H](C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms | 1,5-Anhydro-D-arabino-hex-1-enitol 2,3,4,6-Tetraacetate; 1-Deoxy-D-arabino-hex-1-enopyranose Tetraacetate; 2,3,4,6-Tetra-O-acetyl-1-deoxy-D-arabino-hex-1-enopyranose; |
PubChem Compound | 2734738 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume